4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a synthetic compound widely used in various industrial applications. It serves as a starting material for the synthesis of pharmaceuticals, agrochemicals, and organometallics. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-fluoro-3-methylbenzene, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds.
Scientific Research Applications
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is extensively used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential antibacterial and antitumor properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in various chemical processes to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.
4-Nitro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Contains a nitro group instead of a bromo group.
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Contains a chloro group instead of a bromo group.
Uniqueness
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in research applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBTZIUENAEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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